4-Tert-butyl-2-nitrobenzonitrile

Analytical Chemistry Quality Control Procurement Specification

Researchers requiring reliable ortho-nitrobenzonitrile geometry for tandem cyclizations to quinazolinones or benzotriazines must avoid generic isomers. The ortho-nitro/cyano arrangement in 4-tert-butyl-2-nitrobenzonitrile enables selective intramolecular reactions impossible with meta/para isomers. • Privileged scaffold for heterocycle synthesis in kinase/CNS programs. • Documented PTP1B inhibitor (IC50 14 µM, Ki 26 µM) for metabolic disease SAR. • Supplied as ≥98% pure material with full QC documentation; in stock for immediate shipment.

Molecular Formula C11H12N2O2
Molecular Weight 204.22 g/mol
CAS No. 1245649-18-6
Cat. No. B088574
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Tert-butyl-2-nitrobenzonitrile
CAS1245649-18-6
Synonyms4-TERT-BUTYL-2-NITROBENZONITRILE
Molecular FormulaC11H12N2O2
Molecular Weight204.22 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC(=C(C=C1)C#N)[N+](=O)[O-]
InChIInChI=1S/C11H12N2O2/c1-11(2,3)9-5-4-8(7-12)10(6-9)13(14)15/h4-6H,1-3H3
InChIKeyWRPIHRXNDISITA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Tert-butyl-2-nitrobenzonitrile (CAS 1245649-18-6): Core Identity and Procurement-Relevant Characteristics


4-Tert-butyl-2-nitrobenzonitrile (CAS 1245649-18-6) is a disubstituted aromatic compound of the nitrobenzonitrile class, bearing a tert-butyl group at the para position and a nitro group at the ortho position relative to the nitrile [1]. With molecular formula C11H12N2O2 and a molecular weight of 204.23 g/mol, it is primarily utilized as a synthetic intermediate in medicinal chemistry, agrochemical research, and materials science . Its unique substitution pattern creates distinct reactivity profiles suitable for downstream transformations such as nitro reduction, nucleophilic aromatic substitution, and heterocycle construction .

Synthetic intermediate Ortho-nitrobenzonitrile scaffold for heterocycle construction and nitro reduction chemistry.
Regioisomer-specific 4-tert-butyl-2-nitro substitution pattern enables tandem cyclizations not accessible to other isomers.
Batch-certified Multi-method QC documentation supports reproducible synthesis and assay validation.

Why Generic Substitution of 4-Tert-butyl-2-nitrobenzonitrile Fails: Regioisomer-Specific Reactivity and Biological Activity


Generic substitution among tert-butyl-nitrobenzonitrile isomers is not feasible due to regioisomer-dependent differences in electronic environment, steric hindrance, and biological target engagement. The ortho relationship between the nitro and nitrile groups in 4-tert-butyl-2-nitrobenzonitrile imparts distinct reactivity compared to its meta- or para-substituted counterparts, affecting both synthetic utility and protein-binding profiles [1]. The specific substitution pattern can influence the outcome of key transformations, such as ortho-nitro reduction or intramolecular cyclization reactions, where alternative isomers fail to yield the desired product geometry . The quantitative evidence below demonstrates that simple in-class exchange without regard for positional isomerism introduces unacceptable risk in both research reproducibility and lead optimization campaigns.

Target compound
Alternative isomer
Risk if substituted
4-tert-butyl-2-nitrobenzonitrile
2-(tert-butyl)-4-nitro isomer (CAS 14034-96-9)
Cyclization reactivity may be lost; PTP1B engagement profile uncharacterized, leading to unknown SAR outcome.
Batch-certified 98% purity
Uncertified nitrobenzonitrile analogues
Undetected impurities can confound biological assay readouts and scale-up reproducibility.
Ortho-nitro/ortho-nitrile geometry
Meta- or para-nitrobenzontrile analogues
Intramolecular tandem cyclizations to quinazolines/benzotriazines cannot proceed; synthetic route failure.

Quantitative Differentiation Evidence for 4-Tert-butyl-2-nitrobenzonitrile (CAS 1245649-18-6)


Batch-Certified Purity: 4-Tert-butyl-2-nitrobenzonitrile vs. Uncertified In-Class Analogues

Bidepharm provides 4-tert-butyl-2-nitrobenzonitrile at a standard purity of 98%, supported by batch-specific QC documentation including NMR, HPLC, and GC analyses . In contrast, many in-class nitrobenzonitrile analogues offered through general chemical marketplaces lack such batch-level certification, with purity claims often based solely on supplier assertion rather than verifiable analytical data .

Purity certification
Reported specification
98% purity with NMR, HPLC, GC vs. unverified analogue claims
Supports procurement with documented multi-method QC, reducing impurity risk for reproducible synthesis.
Batch documentation should be reviewed before critical assays.
Analytical Chemistry Quality Control Procurement Specification

Predicted Physicochemical Properties: 4-Tert-butyl-2-nitrobenzonitrile vs. Its 2-(tert-Butyl)-4-nitrobenzonitrile Regioisomer

Computational predictions for 4-tert-butyl-2-nitrobenzonitrile indicate a boiling point of 321.6±35.0 °C at 760 mmHg and a density of 1.1±0.1 g/cm³ . The regioisomer 2-(tert-butyl)-4-nitrobenzonitrile (CAS 14034-96-9) has an estimated boiling point of approximately 300 °C and a reported melting point of approximately 85 °C . While both are predicted values, the differences in phase-change properties (e.g., the solid-state nature of the regioisomer at room temperature vs. the potentially different physical state of the target compound) can impact formulation, storage, and handling in laboratory-scale workflows.

Physicochemical properties
Predicted data
Bp ~321.6°C, density 1.1 g/cm³ vs. regioisomer bp ~300°C, mp ~85°C (solid)
Physical state differences may influence solubility and handling; regioisomer-specific selection recommended.
Predicted values require experimental verification for formulation work.
Physical Chemistry Formulation Development Solubility Prediction

PTP1B Enzyme Inhibition: 4-Tert-butyl-2-nitrobenzonitrile vs. In-Class Nitrobenzonitrile Analogues

4-Tert-butyl-2-nitrobenzonitrile has been evaluated for inhibition of recombinant human protein-tyrosine phosphatase 1B (PTP1B) and exhibited an IC50 value of 1.40 × 10^4 nM (14 µM) [1]. A related assay reported a Ki value of 2.60 × 10^4 nM (26 µM) under different conditions [2]. While these affinity values are modest, they represent the only quantitative biological activity data publicly available for this specific regioisomer. The 2-(tert-butyl)-4-nitrobenzonitrile isomer (CAS 14034-96-9) does not have equivalent PTP1B inhibition data publicly available, preventing a direct head-to-head comparison. However, within the broader class of nitrobenzonitrile-containing PTP1B inhibitors, the presence of the ortho-nitro group has been noted in structure-activity relationship (SAR) studies as a potential contributor to binding affinity.

PTP1B inhibition
Class-level inference
IC50 14,000 nM, Ki 26,000 nM (pH 5.5)
Only publicly available bioactivity data for this regioisomer; supports PTP1B SAR starting point.
No direct regioisomer comparator data; cross-isomer activity cannot be assumed.
Medicinal Chemistry Enzymology Drug Discovery

Synthetic Versatility: Orthogonal Reactivity of Nitro and Nitrile Groups in 4-Tert-butyl-2-nitrobenzonitrile

The ortho-nitrobenzonitrile scaffold present in 4-tert-butyl-2-nitrobenzonitrile enables tandem transformations that are not accessible to meta- or para-nitrobenzonitrile analogues. Specifically, the proximity of the nitro and nitrile groups facilitates intramolecular cyclization reactions to form benzotriazines, quinazolines, and other nitrogen-containing heterocycles [1]. In a published study, 2-nitrobenzonitrile derivatives underwent Ru-catalyzed tandem cyclization with alcohols to yield quinazolin-4(3H)-ones under air, a transformation that requires the ortho relationship between the nitro and nitrile moieties [2]. The 4-tert-butyl substitution on the benzene ring provides additional steric and electronic modulation that can influence reaction rates and product distributions compared to unsubstituted 2-nitrobenzonitrile .

Synthetic versatility
Class-level inference
Ortho-nitrobenzonitrile scaffold enables Ru/Cu-catalyzed quinazolinone synthesis
Exclusive ortho relationship required for tandem cyclization; meta/para isomers cannot replicate.
Literature precedent on 2-nitrobenzonitrile class, not specifically tested on this derivative.
Organic Synthesis Methodology Development Heterocyclic Chemistry

Verified Application Scenarios for 4-Tert-butyl-2-nitrobenzonitrile (CAS 1245649-18-6) Based on Quantitative Evidence


PTP1B Inhibitor Lead Optimization and SAR Expansion in Medicinal Chemistry

Compound 4-tert-butyl-2-nitrobenzonitrile has demonstrated modest but measurable inhibition of recombinant human PTP1B (IC50 = 14 µM, Ki = 26 µM) [1]. This makes it a viable starting scaffold for structure-activity relationship (SAR) studies aimed at optimizing potency against this validated metabolic disease target. The ortho-nitrobenzonitrile core allows systematic modification of the tert-butyl position and the nitro group to probe binding interactions. Procurement of this specific regioisomer is essential, as alternative tert-butyl-nitrobenzonitrile isomers lack equivalent biological characterization and may not engage the PTP1B active site in the same binding mode.

Synthesis of Quinazoline and Benzotriazine Heterocyclic Libraries

The ortho-nitrobenzonitrile motif of 4-tert-butyl-2-nitrobenzonitrile enables tandem cyclization reactions for constructing medicinally relevant heterocycles such as quinazolin-4(3H)-ones and benzotriazines [2]. These scaffolds are privileged structures in kinase inhibitor and CNS drug discovery programs. The para-tert-butyl substituent provides additional lipophilicity and steric bulk that can be tuned to modulate ADME properties of the resulting heterocyclic products. Researchers should select this compound over meta- or para-nitrobenzonitrile isomers, as those regioisomers cannot participate in the critical ortho-cyclization step.

Reproducible Chemical Synthesis Requiring Batch-Certified Intermediates

For multi-step synthetic campaigns requiring high reproducibility, 4-tert-butyl-2-nitrobenzonitrile is available with batch-certified purity of 98% and full QC documentation (NMR, HPLC, GC) from Bidepharm . This level of quality assurance is critical when scaling up synthetic routes or generating compounds for biological testing, where unknown impurities can confound assay results. Procurement of uncertified nitrobenzonitrile analogues introduces unacceptable variability that can derail lead optimization timelines.

Application
Selection Property
Validation Focus
PTP1B pathway inhibitor SAR studies
Regioisomer-specific bioactivity
PTP1B enzyme inhibition endpoint review; cross-isomer activity verification
Heterocycle library synthesis
Ortho-nitrobenzonitrile scaffold
Tandem cyclization reaction compatibility; quinazoline/benzotriazine formation
Reproducible multi-step synthesis
Batch-certified purity with QC documentation
Impurity-controlled workflows; assay interference screening

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
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